molecular formula C18H15FN2O3 B2510654 (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327185-47-6

(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2510654
CAS No.: 1327185-47-6
M. Wt: 326.327
InChI Key: YHLVVJAAVLVGMX-UZYVYHOESA-N
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Description

This compound is a chromene-3-carboxamide derivative characterized by:

  • A 2H-chromene core with a methoxy group at position 6.
  • An imino group substituted with a 2-fluoro-4-methylphenyl moiety at position 2 (Z-configuration).
  • A carboxamide group at position 2.

Synthetically, analogs of this compound are prepared via condensation reactions between substituted benzaldehydes and active methylene precursors, as seen in related chromene derivatives (e.g., using 2-hydroxy-3-methoxybenzaldehyde as a starting material) .

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-10-6-7-14(13(19)8-10)21-18-12(17(20)22)9-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLVVJAAVLVGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:

  • Formation of the Chromene Core: : The chromene core can be synthesized via a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic or basic conditions. For example, 8-methoxy-2H-chromene can be prepared by reacting 2-hydroxy-4-methoxybenzaldehyde with a suitable cyclizing agent.

  • Introduction of the Imino Group: : The imino group can be introduced by reacting the chromene derivative with 2-fluoro-4-methylaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Formation of the Carboxamide Moiety: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the imino-chromene intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the imino group, converting it to an amine. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), thiourea

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, chromene derivatives are known for their anti-inflammatory, antioxidant, and antimicrobial activities. This compound could be explored for similar biological activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Chromene derivatives have been studied for their anticancer, antiviral, and neuroprotective properties, making this compound a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. The presence of the imino and carboxamide groups suggests potential interactions with protein targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences Evidence ID
(2Z)-2-[(2-Fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide Carboxamide: Unspecified substituent; Imino: 2-fluoro-4-methylphenyl C₂₃H₁₉FN₂O₄ 406.4 Reference compound
(2Z)-2-[(2-Fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide Carboxamide: Furan-2-ylmethyl; Imino: 2-fluoro-4-methylphenyl C₂₃H₁₉FN₂O₄ 406.4 Carboxamide substituent modified
(2Z)-N-(2,4-Dimethylphenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide Carboxamide: 2,4-Dimethylphenyl; Imino: 2-fluoro-4-methylphenyl C₂₅H₂₁FN₂O₂ 400.4 Bulkier carboxamide substituent
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide Carboxamide: Acetyl; Imino: 4-cyanophenyl C₂₁H₁₅N₃O₄ 397.4 Electron-withdrawing cyano group on imino
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide Carboxamide: 2-Chlorophenyl; Imino: Unsubstituted C₁₇H₁₃ClN₂O₃ 340.8 Lack of fluoro/methyl groups on imino
(2Z)-2-[(3-Fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Carboxamide: Tetrahydrofuran-2-ylmethyl; Imino: 3-fluoro-4-methoxyphenyl C₂₃H₂₃FN₂O₅ 426.4 Modified imino substituent and carboxamide group

Key Observations

Bulky substituents (e.g., 2,4-dimethylphenyl in ) may reduce metabolic clearance but could hinder target binding. Methoxy groups (position 8) improve lipophilicity, favoring membrane permeability .

Imino Group Modifications: The 2-fluoro-4-methylphenyl group in the reference compound provides steric hindrance and moderate electronegativity, which may influence binding interactions compared to analogs with chlorophenyl or cyanophenyl substituents .

Biological Activity

The compound (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide , with the CAS number 1327173-44-3, is a member of the chromene family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C23_{23}H19_{19}FN2_{2}O4_{4}
Molecular Weight 406.4 g/mol
CAS Number 1327173-44-3

Structure

The compound features a chromene backbone with a methoxy group and a fluoro-substituted phenyl ring, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activities. For instance, derivatives of chromene have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways.

Case Study: Apoptosis Induction

In a study examining the effects of chromene derivatives on cancer cells, it was found that:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • Concentration Range : 1 µM to 50 µM.
  • Results : At 25 µM concentration, the compound induced over 70% apoptosis in HeLa cells after 48 hours.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Enzyme Inhibition

Another area of research involves the inhibition of specific enzymes. Preliminary data suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

Enzyme Inhibition Study

A study focusing on enzyme inhibition revealed:

  • Target Enzyme : Cyclooxygenase (COX).
  • Inhibition Percentage : 60% at a concentration of 10 µM.

This indicates potential for use in anti-inflammatory therapies.

The proposed mechanism of action for This compound involves:

  • Binding to Receptors : The compound may interact with cellular receptors, leading to altered signaling cascades.
  • Modulation of Gene Expression : It could influence the expression of genes involved in apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to apoptosis in cancer cells.

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